N-[2-(4-chlorophenyl)-1-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl]furan-2-carboxamide
Description
This compound features a furan-2-carboxamide core linked to an ethyl chain substituted with a 4-chlorophenyl group and a secondary amine connected to a 2,5-dimethoxyphenyl ring. Key structural motifs include:
Properties
Molecular Formula |
C21H19ClN2O5 |
|---|---|
Molecular Weight |
414.8 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-1-(2,5-dimethoxyanilino)-2-oxoethyl]furan-2-carboxamide |
InChI |
InChI=1S/C21H19ClN2O5/c1-27-15-9-10-17(28-2)16(12-15)23-20(24-21(26)18-4-3-11-29-18)19(25)13-5-7-14(22)8-6-13/h3-12,20,23H,1-2H3,(H,24,26) |
InChI Key |
XDOKWUXPHGMNJD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(C(=O)C2=CC=C(C=C2)Cl)NC(=O)C3=CC=CO3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-1-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl]furan-2-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzaldehyde with 2,5-dimethoxyaniline to form an intermediate Schiff base. This intermediate is then subjected to a cyclization reaction with furan-2-carboxylic acid under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to increase yield and purity. This could include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-1-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl]furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Anticancer Activity
Numerous studies have highlighted the anticancer properties of N-[2-(4-chlorophenyl)-1-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl]furan-2-carboxamide. It has shown efficacy against various cancer cell lines, primarily through mechanisms that induce apoptosis and inhibit cell proliferation.
Case Study: Evaluation of Anticancer Activity
In a study involving human breast cancer cell lines (MCF-7 and MDA-MB-231), the compound demonstrated significant cytotoxic effects:
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 20 |
| MDA-MB-231 | 25 |
Flow cytometry analysis indicated that treatment with this compound led to increased apoptosis rates in both cell lines, suggesting its potential as a therapeutic agent in breast cancer treatment.
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Research has demonstrated its effectiveness against various pathogenic bacteria, making it a candidate for further development as an antimicrobial agent.
Table: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | 1.0 µg/mL |
| Escherichia coli | 1.0 µg/mL | 2.0 µg/mL |
| Pseudomonas aeruginosa | 0.75 µg/mL | 1.5 µg/mL |
These results indicate that the compound possesses significant antimicrobial properties, which could be leveraged in developing new treatments for bacterial infections.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-1-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogs and Their Activities
Physicochemical Properties
- Crystal Packing : The compound in forms R₂²(10) dimers via N–H⋯O bonds, enhancing stability. Similar hydrogen-bonding patterns may occur in the target compound due to its amide groups.
- Stereochemical Flexibility : Unlike rigid analogs (e.g., ), the ethyl linker in the target compound allows conformational adaptability, which may influence receptor binding .
Research Findings and Implications
- Antiviral Potential: Piperazine-linked furan carboxamides () show strong docking affinities, implying that the target compound’s 2,5-dimethoxyphenyl group could be optimized for similar interactions.
- Insecticidal Activity : Compounds in with furan carboxamide cores exhibit insect growth regulation, suggesting possible agrochemical applications for the target molecule.
- Structural Insights : Crystal data from highlight the importance of planar amide groups in intermolecular interactions, a feature shared by the target compound.
Biological Activity
N-[2-(4-chlorophenyl)-1-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl]furan-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews its biological activity based on available research findings, including structure-activity relationships (SAR), case studies, and relevant data.
Chemical Structure and Properties
The compound can be described by its molecular formula and features a complex structure that includes a furan ring, a carboxamide group, and substituted phenyl groups. The presence of the 4-chlorophenyl moiety is significant for its biological activity.
Research indicates that this compound may exert its effects through multiple mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, compounds featuring the 4-chlorophenyl group have been associated with anti-proliferative effects due to their ability to interfere with signaling pathways involved in cell growth and survival .
- Apoptosis Induction : The compound may promote apoptosis in cancer cells by activating intrinsic pathways. This is supported by findings that related compounds induce apoptosis through mitochondrial pathways .
Antitumor Activity
A series of experiments have been conducted to evaluate the antitumor activity of this compound. The following table summarizes key findings from various studies:
These results indicate that the compound exhibits potent cytotoxic effects across different cancer cell lines, with varying mechanisms contributing to its efficacy.
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be attributed to specific structural features:
- Chlorine Substitution : The presence of the chlorine atom on the phenyl ring enhances lipophilicity and may facilitate better interaction with biological targets.
- Dimethoxy Substitution : The 2,5-dimethoxyphenyl group contributes to the compound's ability to penetrate cellular membranes and interact with intracellular targets effectively .
- Furan Ring : The furan moiety is crucial for maintaining the structural integrity required for biological activity, potentially influencing binding affinity to target proteins.
Case Studies
Several case studies illustrate the clinical relevance of this compound:
- Case Study 1 : In a preclinical model using A431 cells, treatment with the compound led to significant tumor regression, highlighting its potential as an effective therapeutic agent against epidermoid carcinoma .
- Case Study 2 : A combination therapy involving this compound and traditional chemotherapeutics demonstrated enhanced efficacy in reducing tumor size compared to monotherapy approaches in animal models .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for the preparation of N-[2-(4-chlorophenyl)-1-[(2,5-dimethoxyphenyl)amino]-2-oxoethyl]furan-2-carboxamide?
- Methodological Answer : The synthesis typically involves condensation reactions between furan-2-carboxylic acid derivatives and substituted anilines. For example, analogous compounds (e.g., N-(2-nitrophenyl)furan-2-carboxamide) are synthesized by reacting furan-2-carbonyl chloride with substituted anilines (e.g., 2-nitroaniline) in acetonitrile under reflux for 3 hours, followed by solvent evaporation to yield crystalline products . Purification methods like recrystallization and HPLC are critical to achieving >95% purity, as noted in similar carboxamide syntheses .
Q. Which spectroscopic techniques are essential for structural characterization of this compound?
- Methodological Answer : Key techniques include:
- FT-IR : To identify functional groups (e.g., amide N-H stretching at ~3310 cm⁻¹, carbonyl C=O at ~1650 cm⁻¹) .
- XRD : For crystallographic analysis of planar amide conformations and dihedral angles between aromatic rings (e.g., phenyl and furan rings rotated by ~9.7°) .
- NMR : To resolve substituent effects on chemical shifts (e.g., ¹H NMR signals for aromatic protons and methylene groups) .
Q. How can researchers assess the purity of this compound during synthesis?
- Methodological Answer : Use HPLC with UV detection (e.g., C18 columns, gradient elution with acetonitrile/water) to quantify impurities. For example, related carboxamides specify limits for total impurities (≤0.5%) and individual impurities (≤0.1%) . Mass spectrometry (ESI+) confirms molecular weight accuracy (e.g., m/z 418 [M+H]⁺ for analogous compounds) .
Advanced Research Questions
Q. What challenges arise in optimizing reaction yields for this compound, and how can they be addressed?
- Methodological Answer : Challenges include steric hindrance from the 2,5-dimethoxyphenyl group and competing side reactions. Strategies:
- Temperature control : Reflux conditions (e.g., 80–100°C) enhance reactivity while minimizing decomposition .
- Catalysis : Use of bases like K₂CO₃ to deprotonate intermediates and stabilize transition states .
- Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) improve solubility of aromatic reactants .
Q. How can conflicting spectroscopic data (e.g., NMR vs. XRD) be resolved for this compound?
- Methodological Answer : Discrepancies between solution-state NMR and solid-state XRD data often arise from conformational flexibility. For example, XRD may reveal planar amide conformations, while NMR shows dynamic rotation in solution. To reconcile:
- DFT calculations : Compare experimental NMR shifts with computed values for XRD-derived geometries .
- Variable-temperature NMR : Probe conformational locking at low temperatures .
Q. What computational methods are suitable for studying intramolecular interactions (e.g., hydrogen bonding) in this compound?
- Methodological Answer :
- DFT (B3LYP/6-311G )**: To map intramolecular H-bonding (e.g., N–H⋯O=C interactions) and predict stabilization energies .
- Molecular docking : For assessing interactions with biological targets (e.g., enzyme active sites) .
- NBO analysis : To quantify hyperconjugative effects influencing planarity .
Q. How do substituents (e.g., 4-chlorophenyl vs. 2,5-dimethoxyphenyl) affect the compound’s electronic properties?
- Methodological Answer :
- Hammett analysis : Correlate substituent σ values with reaction rates or spectroscopic shifts. For example, electron-withdrawing Cl groups increase electrophilicity at the amide carbonyl .
- UV-Vis spectroscopy : Measure λₐᵦₛ shifts to assess π→π* transitions influenced by substituents .
Data Contradiction Analysis
Q. How should researchers interpret discrepancies in reported biological activities of similar carboxamides?
- Methodological Answer : Variability in bioactivity (e.g., antimicrobial vs. anti-inflammatory) may stem from:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
